- Utilizing Solubility Differences to Achieve Regiocontrol in the Synthesis of Substituted Quinoline-4-carboxylic Acids, Synlett, 2016, 27(10), 1516-1520

Cas no 84378-94-9 (4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione)

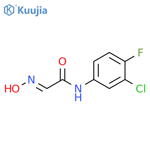

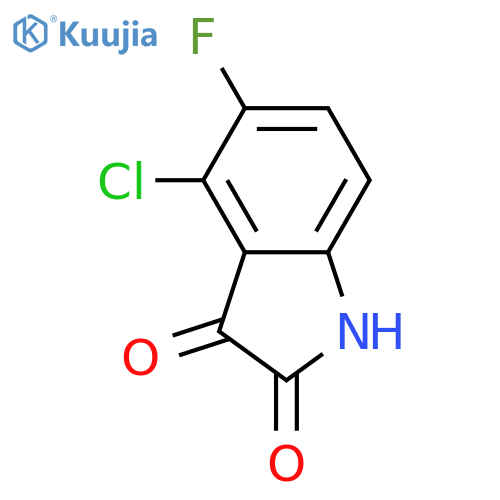

84378-94-9 structure

Produktname:4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione

CAS-Nr.:84378-94-9

MF:C8H3ClFNO2

MW:199.566324472427

MDL:MFCD03618550

CID:3226340

PubChem ID:14986123

4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1H-INDOLE-2,3-DIONE, 4-CHLORO-5-FLUORO-

- 4-Chloro-5-fluoroindoline-2,3-dione

- 4-chloro-5-fluoro-1H-indole-2,3-dione

- 4-chloro-5-fluoroisatin

- 4-chloro-5-fluoro-isatin

- SWUGYKGLXFMLEN-UHFFFAOYSA-N

- AK431521

- 4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione

- 4-Chloro-5-fluoro-1H-indole-2,3-dione (ACI)

- 84378-94-9

- SB64088

- DS-18762

- CS-0042906

- MFCD03618550

- A10526

- F2147-1127

- AKOS006277560

- SCHEMBL2372330

-

- MDL: MFCD03618550

- Inchi: 1S/C8H3ClFNO2/c9-6-3(10)1-2-4-5(6)7(12)8(13)11-4/h1-2H,(H,11,12,13)

- InChI-Schlüssel: SWUGYKGLXFMLEN-UHFFFAOYSA-N

- Lächelt: O=C1C(=O)C2C(=CC=C(C=2Cl)F)N1

Berechnete Eigenschaften

- Genaue Masse: 198.9836342g/mol

- Monoisotopenmasse: 198.9836342g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 0

- Komplexität: 271

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 46.2

- XLogP3: 1.4

4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Lagerzustand:Sealed in dry,Room Temperature

4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM241293-1g |

4-Chloro-5-fluoroindoline-2,3-dione |

84378-94-9 | 95%+ | 1g |

$*** | 2023-03-30 | |

| eNovation Chemicals LLC | D584024-1g |

4-chloro-5-fluoro-1H-indole-2,3-dione |

84378-94-9 | 95% | 1g |

$338 | 2024-05-24 | |

| Life Chemicals | F2147-1127-0.25g |

4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione |

84378-94-9 | 95%+ | 0.25g |

$60.0 | 2023-09-06 | |

| Life Chemicals | F2147-1127-1g |

4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione |

84378-94-9 | 95%+ | 1g |

$90.0 | 2023-09-06 | |

| Life Chemicals | F2147-1127-2.5g |

4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione |

84378-94-9 | 95%+ | 2.5g |

$180.0 | 2023-09-06 | |

| Chemenu | CM241293-5g |

4-Chloro-5-fluoroindoline-2,3-dione |

84378-94-9 | 95%+ | 5g |

$561 | 2021-08-04 | |

| abcr | AB494231-250 mg |

4-Chloro-5-fluoro-1H-indole-2,3-dione, 95%; . |

84378-94-9 | 95% | 250MG |

€98.30 | 2023-04-19 | |

| abcr | AB494231-5 g |

4-Chloro-5-fluoro-1H-indole-2,3-dione, 95%; . |

84378-94-9 | 95% | 5g |

€309.70 | 2022-08-31 | |

| Chemenu | CM241293-5g |

4-Chloro-5-fluoroindoline-2,3-dione |

84378-94-9 | 95%+ | 5g |

$*** | 2023-05-29 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C899406-5g |

4-Chloro-5-fluoroindoline-2,3-dione |

84378-94-9 | 97% | 5g |

967.50 | 2021-05-17 |

4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Water ; 60 °C; 30 min, 80 °C; 80 °C → rt

1.2 Reagents: Water ; rt; 10 min, rt

1.2 Reagents: Water ; rt; 10 min, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid ; 60 - 70 °C; 15 - 20 min, 70 °C → 80 °C; 80 °C → rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referenz

Design and development of Isatin-triazole hydrazones as potential inhibitors of microtubule affinity-regulating kinase 4 for the therapeutic management of cell proliferation and metastasis

,

European Journal of Medicinal Chemistry,

2019,

163,

840-852

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid ; 60 - 70 °C; 70 °C → 80 °C; 10 min, 80 °C

Referenz

Synthesis, in vitro anticancer and molecular docking studies of new bisisatins as anticancer agents

,

World Journal of Pharmacy and Pharmaceutical Sciences,

2017,

6(9),

1037-1053

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid , Sodium sulfate Solvents: Water ; rt; 1 h, 90 °C

2.1 Reagents: Sulfuric acid Solvents: Water ; 60 °C; 30 min, 80 °C; 80 °C → rt

2.2 Reagents: Water ; rt; 10 min, rt

2.1 Reagents: Sulfuric acid Solvents: Water ; 60 °C; 30 min, 80 °C; 80 °C → rt

2.2 Reagents: Water ; rt; 10 min, rt

Referenz

Utilizing Solubility Differences to Achieve Regiocontrol in the Synthesis of Substituted Quinoline-4-carboxylic Acids

,

Synlett,

2016,

27(10),

1516-1520

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid

Referenz

- Synthesis of aminoquinolone derivatives, Journal of Heterocyclic Chemistry, 1986, 23(6), 1801-4

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid Solvents: Water

2.1 Reagents: Sulfuric acid

2.1 Reagents: Sulfuric acid

Referenz

Synthesis of aminoquinolone derivatives

,

Journal of Heterocyclic Chemistry,

1986,

23(6),

1801-4

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Hydroxyamine hydrochloride

1.2 Reagents: Sulfuric acid

1.2 Reagents: Sulfuric acid

Referenz

Antibacterial and cytotoxic activity of 3, 3'-(5,5'-methylene bis(3-mercapto-4H-1,2,4-triazole-5,4-diyl) bis (azan-1-yl-1-ylidene) diindolin-2-ones

,

Journal of Chemical and Pharmaceutical Sciences,

2010,

3(3),

134-137

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Water ; 60 - 70 °C; 70 °C → 80 °C; 10 min, 80 °C; 80 °C → rt

1.2 Solvents: Water ; 30 min, cooled

1.2 Solvents: Water ; 30 min, cooled

Referenz

Synthesis and evaluation of new bis isatin derivatives for antioxidant and cytotoxic activities

,

World Journal of Pharmacy and Pharmaceutical Sciences,

2014,

3(7),

556-565

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid , Sodium sulfate Solvents: Water ; overnight, 55 °C

2.1 Reagents: Sulfuric acid ; 60 - 70 °C; 15 - 20 min, 70 °C → 80 °C; 80 °C → rt

2.2 Reagents: Water ; cooled

2.1 Reagents: Sulfuric acid ; 60 - 70 °C; 15 - 20 min, 70 °C → 80 °C; 80 °C → rt

2.2 Reagents: Water ; cooled

Referenz

Design and development of Isatin-triazole hydrazones as potential inhibitors of microtubule affinity-regulating kinase 4 for the therapeutic management of cell proliferation and metastasis

,

European Journal of Medicinal Chemistry,

2019,

163,

840-852

4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Raw materials

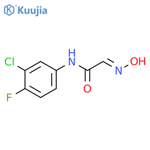

- 3-Chloro-4-fluoroaniline

- (E)-N-(3-chloro-4-fluorophenyl)-2-(hydroxyimino)acetamide

- (E)-N-(3-chloro-4-fluorophenyl)-2-(hydroxyimino)acetamide

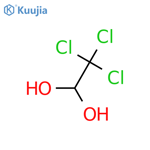

- Trichloroacetaldehyde Monohydrate

4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Preparation Products

4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Verwandte Literatur

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

84378-94-9 (4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione) Verwandte Produkte

- 1807542-94-4(Tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride)

- 2137073-29-9(tert-butyl N-[(2S)-1-(furan-3-yl)-1-oxobutan-2-yl]carbamate)

- 1181787-29-0(1-Chloro-3-(2-chlorophenoxy)butan-2-one)

- 2172160-64-2(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopentanoic acid)

- 329213-07-2(Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-)

- 2188915-21-9(N-[Cyano[4-(1,1-dimethylethyl)phenyl]methyl]-4-(trifluoromethyl)-3-thiophenecarboxamide)

- 2229113-88-4(3-amino-2-2-(methoxycarbonyl)phenylpropanoic acid)

- 18048-95-8(Corynecin III)

- 1134334-37-4(2,7-Dimethyl-1-propyl-1H-indole-3-carbaldehyde)

- 1213517-69-1(4-((2R)Pyrrolidin-2-yl)benzoic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:84378-94-9)4-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione

Reinheit:99%

Menge:25g

Preis ($):296.0